![molecular formula C13H18ClNO2 B14736374 Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate CAS No. 6296-40-8](/img/structure/B14736374.png)
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a chloroethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(2-chloroethylamino)methyl]benzaldehyde. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is unique due to the presence of the chloroethylamino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Eigenschaften
CAS-Nummer |
6296-40-8 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)7-6-11-2-4-12(5-3-11)10-15-9-8-14/h2-5,15H,6-10H2,1H3 |
InChI-Schlüssel |
PGUODNDNZRLUBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)CNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


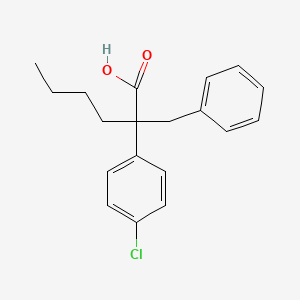

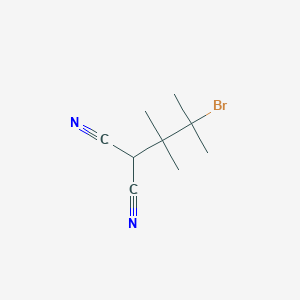

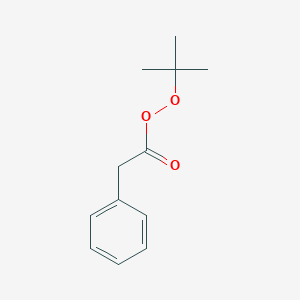
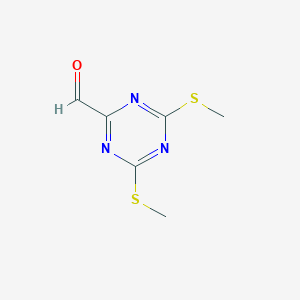
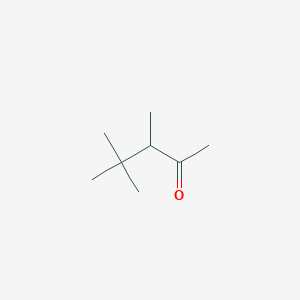
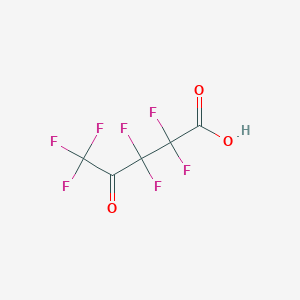
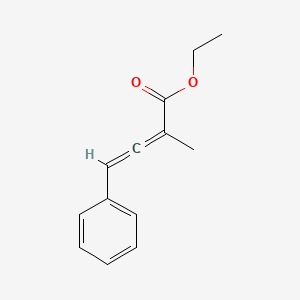
phosphaniumolate](/img/structure/B14736337.png)
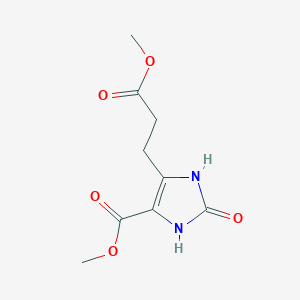
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)

